![molecular formula C19H13ClN2O3 B2393980 (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide CAS No. 306312-37-8](/img/structure/B2393980.png)
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide
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Overview
Description
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylamides and has shown promising results in various studies for its pharmacological properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain. It may also affect the expression of genes involved in cancer cell growth.
Biochemical and Physiological Effects:
Research has shown that (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide exhibits biochemical and physiological effects such as reducing inflammation, alleviating pain, and inhibiting cancer cell growth. It has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide in lab experiments include its potential as a therapeutic agent for various diseases and its low toxicity profile. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide could focus on its potential as a therapeutic agent for specific diseases such as cancer, inflammation, and pain. Further investigation into its mechanism of action and potential side effects could also be explored. Additionally, research could be conducted on the optimization of its synthesis method to improve its yield and purity.
Synthesis Methods
The synthesis of (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide involves the reaction of 3-chlorophenylacetic acid with furan-2-carbaldehyde in the presence of a base. The resulting product is then reacted with cyanoacetic acid and furan-2-ylmethylamine to obtain the final compound.
Scientific Research Applications
Research on (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide has shown its potential as a therapeutic agent for various diseases. Studies have shown that this compound exhibits anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3/c20-15-4-1-3-13(9-15)18-7-6-16(25-18)10-14(11-21)19(23)22-12-17-5-2-8-24-17/h1-10H,12H2,(H,22,23)/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBHKELEZQGNHY-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide |
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